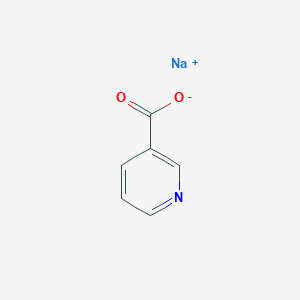

sodium;pyridine-3-carboxylate

Description

Contextualization within Pyridine (B92270) Carboxylate Chemistry

Sodium pyridine-3-carboxylate belongs to the family of pyridine carboxylic acids, which are derivatives of pyridine with a carboxylic acid group. foodb.cawikipedia.org The position of the carboxyl group on the pyridine ring significantly influences the compound's properties and reactivity. In the case of sodium pyridine-3-carboxylate, the carboxylate group is at the 3-position. foodb.ca This class of compounds is known for its versatile coordinating behavior, attributed to the presence of the carboxylate oxygen atoms and the nitrogen atom in the pyridine ring. iucr.org

Significance in Contemporary Chemical Research Paradigms

The significance of sodium pyridine-3-carboxylate in modern research is multifaceted. It serves as a precursor in the synthesis of various organic and inorganic compounds. guidechem.com In coordination chemistry, the nicotinate (B505614) ligand's ability to bridge metal centers has led to the formation of diverse coordination polymers with interesting structural and functional properties. nih.govresearchgate.net Furthermore, its role as a building block in the synthesis of pharmaceuticals and agrochemicals highlights its practical importance. chemimpex.com

Scope and Research Objectives

Research involving sodium pyridine-3-carboxylate is often focused on several key objectives. These include the synthesis and characterization of novel metal-organic frameworks (MOFs) and coordination polymers, exploring their potential applications in areas like catalysis and gas storage. Another major area of investigation is its utility in organic synthesis as a starting material or a key intermediate. oup.com Understanding the fundamental chemical and physical properties of this compound is also a continuous research goal to enable its effective application in various scientific domains.

Properties

IUPAC Name |

sodium;pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLRWGSAMLBHBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The chemical and physical properties of sodium pyridine-3-carboxylate are crucial for its application in research and industry. It is a white to light yellow crystalline powder that is highly soluble in water. ontosight.aiguidechem.com

Table 1: Physical and Chemical Properties of Sodium Pyridine-3-Carboxylate

| Property | Value |

| Molecular Formula | C₆H₄NNaO₂ |

| Molecular Weight | 145.09 g/mol nih.gov |

| Appearance | White or light yellow crystalline powder ontosight.ai |

| Melting Point | 240-250°C ontosight.ai |

| Solubility in Water | Highly soluble ontosight.aiguidechem.com |

| pKa (of nicotinic acid) | 2.79 (strongest acidic), 4.19 (strongest basic) foodb.ca |

This table is interactive. You can sort and filter the data by clicking on the headers.

The structure of sodium pyridine-3-carboxylate has been elucidated using X-ray crystallography, revealing a monoclinic crystal system. In the solid state, the sodium ions are coordinated by the carboxylate oxygen atoms and the nitrogen atom of the pyridine (B92270) ring, leading to the formation of a three-dimensional coordination polymer. nih.govresearchgate.net

Synthesis and Formulation

The primary method for synthesizing sodium pyridine-3-carboxylate is through the neutralization of nicotinic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. researchgate.net Another industrially relevant method is the alkaline hydrolysis of nicotinonitrile using a sodium hydroxide solution.

Recrystallization from solvents like acetonitrile (B52724) can be employed to obtain pure crystals of the compound. iucr.org The synthesis of related pyridine (B92270) carboxylate derivatives often involves multi-component reactions or metal-catalyzed coupling reactions. researchgate.netacs.org

Iv. Mechanistic Studies of Chemical Transformations Involving Sodium Pyridine 3 Carboxylate

Reaction Mechanism Investigations in Pyridine-3-Carboxylate Synthesis

The synthesis of the pyridine-3-carboxylate core can be achieved through various routes, each with its own distinct mechanistic underpinnings. Understanding these mechanisms allows for rational control over reaction outcomes and the development of more efficient synthetic methodologies.

Annulation and cyclization reactions are foundational to the construction of the pyridine (B92270) ring in pyridine-3-carboxylates. These reactions involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a concerted or stepwise fashion.

One-pot oxidative reactions provide an efficient route, involving a cascade process. For instance, the reaction of saturated ketones with electron-deficient enamines proceeds through a [3+3] annulation. The mechanism involves an initial oxidative dehydrogenation of the ketone, followed by a Michael addition, an aldol-type condensation, and a final oxidative aromatization to form the pyridine ring. organic-chemistry.org A similar [3+3] cycloaddition approach is considered a powerful strategy for natural product synthesis. acs.org Another strategy involves a [5+1] annulation, which has been successfully used in visible-light photoredox-catalyzed reactions. organic-chemistry.org

The Hantzsch pyridine synthesis, a classic method, can be modified to produce complex fused systems. For example, the synthesis of chromeno[4,3-b]pyridines involves the initial formation of a dienamine from ethyl-3-aminocrotonate, which then attacks a coumarin (B35378) imine intermediate. This is followed by cyclization and dehydration to form the final fused pyridine system. researchgate.netscispace.com

Other mechanistic pathways include:

Intramolecular Mannich-type reactions: In the synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates, the proposed mechanism involves the formation of imine and enamine intermediates, which then undergo an intramolecular Mannich-type reaction to form the tetrahydropyridine (B1245486) ring. scirp.org

1,3-Dipolar Cycloaddition: Pyridinium-3-olates can react with dipolarophiles like ethyl propiolate in a 1,3-dipolar cycloaddition to form bicyclic pyridine derivatives. DFT quantum chemical calculations have been used to study the mechanism and explain the regioselectivity of these reactions. mdpi.com

Sequential Opening/Closing Cascade: The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline (B41778) is proposed to proceed via a sequential ring-opening of the pyran followed by a recyclization cascade to form the pyridine ring. rsc.org

Table 1: Overview of Annulation and Cyclization Mechanisms in Pyridine-3-Carboxylate Synthesis

| Mechanism Type | Key Intermediates/Steps | Example Product | Source(s) |

| [3+3] Annulation | Michael addition, Aldol condensation, Oxidative aromatization | 3-Acylpyridines, Pyridine-3-carboxylates | organic-chemistry.org |

| [5+1] Annulation | Visible-light photoredox-catalysis | Pyridine derivatives | organic-chemistry.org |

| Modified Hantzsch Synthesis | Dienamine, Coumarin imine, Cyclization, Dehydration | Chromeno[4,3-b]pyridines | researchgate.netscispace.com |

| Intramolecular Mannich | Imine, Enamine | Bis-isoxazolyl-tetrahydropyridines | scirp.org |

| 1,3-Dipolar Cycloaddition | Pyridinium-3-olate | Bicyclic pyridine derivatives | mdpi.com |

| Opening/Closing Cascade | Ring-opening of pyran, Recyclization | Pyrazolo[3,4-b]pyridines | rsc.org |

Catalytic Pathways in Formation Reactions

Catalysts play a crucial role in directing the course of pyridine-3-carboxylate synthesis, often influencing both reaction rate and selectivity. The choice of catalyst can lead to entirely different mechanistic pathways.

In multicomponent reactions for synthesizing pyridine-3,5-dicarbonitriles, the catalyst dictates the mechanism of the final oxidation step. When an amine base like piperidine (B6355638) is used, a Knoevenagel adduct intermediate is central to the pathway. In contrast, with an ionic base like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), aerobic oxygen serves as the primary oxidant. acs.org

Transition metals are widely employed as catalysts:

Rhodium(III)-catalysis: The decarboxylative coupling of α,β-unsaturated O-pivaloyl oximes with acrylic acids to form substituted pyridines is catalyzed by Rh(III). Mechanistic studies, including isotope labeling, suggest a pathway involving a reversible C-H activation at the β-position of the oxime, followed by migratory insertion, C-N bond formation, and N-O bond cleavage. nih.gov

Copper-catalysis: Copper catalysts are effective in various cyclization reactions. For example, the synthesis of imidazo[1,2-a]pyridines can proceed via a Cu(I)-catalyzed pathway. In some cases, aerial oxidation of a Cu(I) species to a Cu(II) superoxo radical intermediate initiates a radical pathway involving intramolecular hydrogen abstraction. beilstein-journals.org

Non-metallic catalysts are also prominent:

Ionic Liquids: Triethyl ammonium (B1175870) acetate (B1210297) (TEAA) can function as both a green solvent and a catalyst in the one-pot synthesis of tetrahydropyridine derivatives, facilitating the reaction under mild conditions. scirp.org

Solid Acids: Amorphous carbon-supported sulfonic acid (AC-SO₃H) has been shown to be an effective and recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds at room temperature. rsc.org

Photoredox Catalysis: Visible light can be used to catalyze formal [5+1] cycloadditions for pyridine synthesis, offering an environmentally friendly approach. organic-chemistry.org

Mechanistic Aspects of Sodium Pyridine-3-Carboxylate Transformations

Once formed, the sodium pyridine-3-carboxylate molecule and its ester analogues can undergo a variety of transformations. Understanding the mechanisms of these reactions is key to the synthesis of diverse functionalized pyridine derivatives.

The hydrolysis of nicotinate (B505614) esters to nicotinic acid (the conjugate acid of sodium nicotinate) is a fundamental transformation. This reaction can be catalyzed by bases, acids, or enzymes.

The most common pathway for base-catalyzed hydrolysis of carboxylic acid esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This process is analogous to an SN2 reaction, where a hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group to yield the carboxylate anion. epa.gov

In biological systems, this hydrolysis is often mediated by enzymes. Studies on rat liver and brain subcellular fractions show that esterase activities toward nicotinic acid esters follow Michaelis-Menten kinetics. nih.gov Specifically, the hydrolysis of methyl nicotinate in the skin is thought to be mediated by nonspecific α-naphthylacetate-esterase. drugbank.com

Acid-catalyzed hydrolysis proceeds via a different, multi-step, and reversible mechanism. The process begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by a water molecule. youtube.com A series of proton transfers follows, resulting in a species where the original ester alkoxy group is protonated, turning it into a good leaving group (an alcohol). The intermediate then collapses, ejecting the alcohol and forming a protonated carboxylic acid, which is finally deprotonated to give the product. The reverse of this entire process is the Fischer esterification. youtube.com

Decarboxylation, the removal of the carboxyl group, is a key reaction for modifying the pyridine scaffold. The mechanism of this transformation is highly dependent on the reaction conditions and the substrate structure.

For aromatic carboxylic acids, thermolysis can induce decarboxylation primarily through an acid-promoted ionic pathway. This mechanism involves the protonation of the aromatic ring at the ipso-position (the carbon bearing the carboxyl group), which facilitates the elimination of carbon dioxide. osti.gov The presence of carboxylate salts can accelerate this process. osti.gov A competing free-radical pathway may also contribute under certain conditions. osti.gov

The decarboxylation of carboxylate anions can be promoted by crown ethers, which act as phase transfer agents, increasing the solubility and reactivity of the salt. cdnsciencepub.com Mechanistic studies suggest that the reaction proceeds through the ionized carboxylate form, where the stability of the resulting carbanion intermediate correlates with the reaction rate. cdnsciencepub.com

Alternative pathways have been identified that avoid the direct formation of CO₂. It has been proposed that decarboxylation can be accelerated by reacting with water to produce bicarbonate, a process that decreases the extent of the reverse reaction (carboxylation). scholaris.ca In halodecarboxylation reactions, the mechanism can involve the formation of intermediates like N-fluoropyridinium species or acylhypofluorites, which facilitate the cleavage of the C-C bond and loss of CO₂. acs.org In rhodium-catalyzed reactions, mechanistic studies have shown that decarboxylation can occur after C-N bond formation, ruling out the intermediacy of a picolinic acid-type species. nih.gov

Table 2: Mechanistic Pathways for Decarboxylation of Pyridine-3-Carboxylic Acid and its Derivatives

| Pathway | Key Features | Conditions/Promoters | Source(s) |

| Acid-Promoted Ionic | Ipso-protonation of the aromatic ring | High temperature (thermolysis) | osti.gov |

| Anionic (Carboxylate) | Formation of a carbanion intermediate | Crown ethers, aprotic solvents | cdnsciencepub.com |

| Bicarbonate Formation | Avoids direct CO₂ formation, reduces internal return | Aqueous environment | scholaris.ca |

| Halodecarboxylation | Formation of acylhypohalite or activated pyridine intermediates | Halogenating agents (e.g., Selectfluor) | acs.org |

| Metal-Catalyzed | Occurs within the coordination sphere of the metal | Rh(III) catalysts | nih.gov |

Mechanistic Understanding of Derivatization Reactions at the Pyridine Core

Functionalization of the pyridine ring itself, beyond modifying the carboxylate group, opens up a vast chemical space. These derivatization reactions often rely on altering the inherent electronic properties of the pyridine ring.

A common strategy involves activation of the pyridine ring. N-functionalization, for instance by forming pyridine N-oxides or reacting with reagents like trifluoromethanesulfonic anhydride (B1165640), makes the pyridine core more susceptible to nucleophilic attack at the C2 and C4 positions. researchgate.net This activation enables a variety of transformations. researchgate.net

Recent advances have focused on site-selective C-H functionalization:

C3-Hydroxylation: A formal C3-hydroxylation of pyridines can be achieved through a metal-free photochemical rearrangement of the corresponding pyridine N-oxides. The proposed mechanism involves irradiation to form a 1,2-oxazepine intermediate, which is then hydrolyzed to yield the 3-hydroxypyridine. A plausible alternative pathway proceeds through an oxaziridine (B8769555) intermediate that rearranges to a highly strained epoxide, which then leads to the final product. acs.org

Regiodivergent Alkylation: The direct alkylation of pyridines with alkyllithium reagents can be directed to either the C2 or C4 position by controlling the aggregation state of the reagent. Mechanistic studies reveal that tetrameric alkyllithium clusters favor C4-alkylation, while dimeric clusters preferentially lead to C2-alkylation. acs.org

Radical Functionalization: Radical addition reactions provide another avenue for pyridine derivatization. These methods often involve the formation of radical species that add to the electron-deficient pyridine ring. researchgate.net

These mechanistic insights are crucial for the rational design of synthetic routes to novel pyridine-based compounds with tailored properties for applications in medicine, materials science, and catalysis.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the physicochemical properties of molecular systems. cellmolbiol.org This method, which is based on the electron density rather than the complex many-electron wavefunction, offers a favorable balance between computational cost and accuracy. cellmolbiol.org For sodium pyridine-3-carboxylate, DFT calculations can elucidate its ground-state molecular geometry, electronic characteristics, and spectroscopic features. cellmolbiol.org The choice of functional, such as the widely used B3LYP, and an appropriate basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that can be correlated with experimental data. researchgate.netresearchgate.net The approach has been successfully used to model a vast range of molecules, from anticancer drugs to organometallic complexes. cellmolbiol.orgacs.org

DFT is a powerful tool for elucidating the electronic structure of sodium pyridine-3-carboxylate by calculating its molecular orbitals. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu The difference between these energies, known as the HOMO-LUMO energy gap (Eg), is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net

A smaller energy gap generally implies higher reactivity. researchgate.net DFT calculations can map the electron density distribution of these frontier orbitals, revealing the most probable sites for electrophilic and nucleophilic attacks. For instance, in related nicotinate compounds, the HOMO is often localized on the carboxylate group and parts of the pyridine ring, while the LUMO is distributed over the aromatic ring system. researchgate.net These calculations provide a quantitative basis for understanding charge transfer within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data from DFT Studies on Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Eg) (eV) | Computational Method |

|---|---|---|---|---|

| Arylazo Nicotinate Derivative 1 | -6.21 | -2.85 | 3.36 | DFT/B3LYP |

| Arylazo Nicotinate Derivative 2 | -5.89 | -3.62 | 2.27 | DFT/B3LYP |

| Maleanilic Acid Complex | -5.78 | -2.45 | 3.33 | DFT/B3LYP (SDD) |

| Nicotinic Acid N-Oxide | -8.11 | -1.31 | 6.80 | B3LYP/6-311++G(d,p) |

This table presents example data from related compounds to illustrate the outputs of DFT calculations. Data for sodium pyridine-3-carboxylate would be obtained through similar computational studies.

DFT calculations are instrumental in predicting the reactivity of sodium pyridine-3-carboxylate and mapping out plausible reaction pathways. nih.govrsc.org By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. mdpi.comacs.org This information is vital for understanding reaction mechanisms and kinetics. acs.org

For example, DFT studies on related systems have shown how the presence of a sodium ion can catalyze reactions by lowering activation barriers. mdpi.com In reactions involving pyridine derivatives, DFT can predict regioselectivity, as seen in the C4-sulfonylation of pyridines, by comparing the energy profiles of different attack pathways. nih.gov Furthermore, computational models can explore the feasibility of various reaction mechanisms, such as those involving single-electron transfer or concerted metalation-deprotonation steps, providing insights that guide experimental design. acs.orgnih.gov The influence of mechanical force on reaction pathways can also be modeled, demonstrating how directional forces can trigger specific chemical transformations. vub.be

A significant application of DFT is the simulation of spectroscopic parameters, which serves as a powerful complement to experimental characterization. scielo.org.za By calculating these parameters for a proposed structure and comparing them to experimental spectra, the structure can be validated.

IR Spectroscopy: DFT can compute the vibrational frequencies and intensities of a molecule. scielo.org.za These calculated frequencies, often systematically scaled to correct for anharmonicity and basis set limitations, can be used to assign the vibrational modes observed in experimental FT-IR spectra. researchgate.netresearchgate.net For instance, the characteristic stretching frequencies of the carboxylate group and the pyridine ring in sodium nicotinate can be precisely assigned.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts are typically plotted against experimental values, and a high correlation coefficient validates the molecular structure. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.netscielo.org.za This allows for the assignment of electronic transitions, such as π → π* and n → π*, which are characteristic of the aromatic system and the carboxylate group. researchgate.net

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for Nicotinic Acid N-Oxide

| Spectroscopy | Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|---|

| UV-Vis (in Ethanol) | λmax 1 (nm) | 257.00 | - |

| λmax 2 (nm) | 207.00 | - | |

| ¹H NMR (in DMSO) | H-atom 1 (ppm) | 8.69 | 8.77 |

| H-atom 2 (ppm) | 8.33 | 8.41 | |

| ¹³C NMR (in DMSO) | C-atom 1 (ppm) | 165.71 | 168.32 |

| C-atom 2 (ppm) | 146.12 | 148.98 |

This table, based on data for a related molecule, illustrates the typical agreement between experimental and simulated spectroscopic parameters. researchgate.net A similar analysis would be performed for sodium pyridine-3-carboxylate.

Quantum Chemical Descriptors and Structure-Activity Relationship (QSAR) Analysis

Quantum chemical descriptors derived from DFT calculations are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies. nih.govwiley.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. ucsb.edu

Instead of relying solely on empirical or constitutional descriptors, quantum chemical descriptors provide a more profound, electronics-based description of the molecule. ucsb.edunih.gov These descriptors are calculated from the optimized molecular structure and electronic properties.

Key quantum chemical descriptors include:

Energies of Frontier Orbitals (EHOMO, ELUMO): Related to reactivity and the ability to engage in charge-transfer interactions. ucsb.edu

Global Hardness (η) and Softness (S): Hardness (η ≈ (ELUMO - EHOMO)/2) measures resistance to change in electron distribution. Soft molecules are generally more reactive. researchgate.net

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

By calculating these descriptors for sodium pyridine-3-carboxylate and its analogues, QSAR models can be developed to predict their efficacy in various applications, such as their potential biological activities. researchgate.net

Molecular Dynamics Simulations for Solution and Solid-State Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of systems over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Solid-State Behavior: For the solid state of sodium pyridine-3-carboxylate, MD simulations can be used to investigate its crystal structure, stability, and phase transitions. aps.org Ab initio MD (AIMD), which uses forces calculated by DFT at each time step, can provide highly accurate simulations of solid-state phenomena. For example, AIMD studies on sodium nitrite (B80452) (NaNO₂) have successfully modeled its ferroelectric-paraelectric phase transition, revealing the underlying mechanism involving the rotation of the nitrite ions. aps.org A similar approach could be used to understand thermal stability and structural changes in crystalline sodium nicotinate.

Solution Behavior: In solution, MD simulations can model the solvation of sodium pyridine-3-carboxylate, showing how water molecules arrange around the sodium cation and the nicotinate anion. nih.gov These simulations can elucidate the strength of ion-pairing, the conformation of the nicotinate anion in solution, and its interactions with other solutes or biological macromolecules. rsc.org Studies on related systems have revealed strong binding between sodium ions and carbonyl groups, which can lead to significant structural changes in larger assemblies like lipid bilayers. nih.gov MD simulations can also provide insights into transport properties, such as diffusion coefficients, in aqueous environments.

Conclusion

Established and Evolving Synthetic Pathways

Traditional methods for synthesizing the pyridine-3-carboxylate scaffold have been refined over decades for large-scale industrial production. These pathways, while robust, are continually being improved to enhance yield, reduce environmental impact, and lower costs.

Oxidative Processes for Pyridine-3-Carboxylic Acid Precursors

The oxidation of readily available precursors is a primary route to pyridine-3-carboxylic acid (nicotinic acid), the direct antecedent to its sodium salt. Historically, strong oxidizing agents like potassium dichromate were used to oxidize nicotine. chimia.ch However, contemporary industrial synthesis predominantly relies on the oxidation of 3-methylpyridine (B133936) (3-picoline). wikipedia.orgresearchgate.net

Several oxidative strategies have been commercialized:

Liquid-Phase Oxidation: This method often employs nitric acid to oxidize 5-ethyl-2-methylpyridine, which is then decarboxylated to yield nicotinic acid. mdpi.comresearchgate.net While effective, this process can generate environmentally challenging byproducts like nitrous oxide. nih.gov

Gas-Phase Ammoxidation: A more efficient and widely used industrial method involves the gas-phase ammoxidation of 3-picoline to form 3-cyanopyridine (B1664610) (nicotinonitrile). chimia.chmdpi.com This intermediate is subsequently hydrolyzed to nicotinic acid. wikipedia.org This process typically utilizes catalysts such as vanadium pentoxide (V₂O₅) mixed with promoters like TiO₂, ZrO₂, or MoO₃. mdpi.com

Direct Gas-Phase Oxidation: More recent "greener" approaches focus on the direct catalytic gas-phase oxidation of 3-picoline with air to produce nicotinic acid, minimizing waste streams. chimia.chresearchgate.net

Alternative oxidative methods have also been explored, including the use of supercritical water with a manganese bromide catalyst and the ozonolysis of isoquinoline (B145761) to yield cinchomeronic acid (pyridine-3,4-dicarboxylic acid), a precursor to nicotinic acid. nih.govresearchgate.net

Table 1: Comparison of Industrial Oxidation Processes for Nicotinic Acid Synthesis

| Oxidation Method | Precursor | Oxidizing Agent/Catalyst | Key Intermediate | Advantages | Disadvantages | References |

| Liquid-Phase Oxidation | 5-Ethyl-2-methylpyridine | Nitric Acid | Pyridine-2,5-dicarboxylic acid | High selectivity | Generates nitrous oxide | mdpi.com, researchgate.net |

| Gas-Phase Ammoxidation | 3-Picoline | Air, Ammonia, V₂O₅-based catalysts | 3-Cyanopyridine | High efficiency, Well-established | Multi-step process | chimia.ch, wikipedia.org, mdpi.com |

| Direct Gas-Phase Oxidation | 3-Picoline | Air, Proprietary catalysts | None | "Green" process, fewer byproducts | Requires specialized catalysts | chimia.ch, researchgate.net |

Esterification and Subsequent Salt Formation

The formation of sodium pyridine-3-carboxylate can be achieved through the esterification of pyridine-3-carboxylic acid followed by saponification. The direct esterification of nicotinic acid with an alcohol is typically catalyzed by a strong acid, such as sulfuric acid. google.comgoogle.com However, to improve efficiency and reduce the use of corrosive catalysts, alternative methods have been developed.

One improved process involves using alkane sulfonic acids as catalysts in the presence of an inert, water-immiscible organic solvent. google.com This allows for the continuous removal of water via azeotropic distillation, driving the reaction to completion and resulting in high yields of the nicotinic acid ester. google.com The resulting ester can then be readily hydrolyzed with a base, such as sodium hydroxide (B78521), to form sodium pyridine-3-carboxylate.

Pyridine-3-carboxylic anhydride (B1165640) (3-PCA) has also been identified as a versatile reagent for the condensation reaction between carboxylic acids and alcohols, facilitating the synthesis of various esters under mild conditions. elsevierpure.comoup.comoup.com

Table 2: Catalysts for the Esterification of Pyridine-3-Carboxylic Acid

| Catalyst | Alcohol | Key Features | References |

| Sulfuric Acid | Various | Traditional method, often requires excess acid | google.com, google.com |

| Alkane Sulfonic Acids | Aliphatic alcohols (≥ 4 carbons) | Allows for azeotropic water removal, high yields | google.com |

| Pyridine-3-carboxylic Anhydride (3-PCA) | Various | Acts as a condensing reagent, mild conditions | elsevierpure.com, oup.com, oup.com |

Decarboxylation-Based Synthetic Approaches

Decarboxylation reactions provide another strategic avenue for the synthesis of pyridine-3-carboxylic acid and its derivatives. A notable example is the selective decarboxylation of pyridine-2,3-dicarboxylic acid (quinolinic acid). cdnsciencepub.com This reaction can be performed in water at elevated temperatures, yielding nicotinic acid. cdnsciencepub.com The rate of decarboxylation is significantly faster for quinolinic acid compared to other pyridinedicarboxylic acids. cdnsciencepub.com

A non-catalytic method for preparing nicotinic acid involves the decarboxylation of pyridinedicarboxylic acid in high-temperature liquid water, presenting a "green" process without the need for additional catalysts. google.com Other approaches have utilized different solvents, such as anisole, for the decarboxylation of substituted pyridine-2,3-dicarboxylic acids. tandfonline.com The decarboxylation of functionalized 2-pyridone-3-carboxylic acids has also been demonstrated using potassium carbonate in toluene. nih.govresearchgate.net

Novel and Mechanistically Driven Synthetic Strategies

The quest for more efficient, versatile, and sustainable synthetic methods has spurred the development of novel strategies centered on advanced catalytic systems and reaction cascades.

Metal-Catalyzed Coupling Reactions for Pyridine-3-Carboxylate Scaffolds

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the pyridine-3-carboxylate framework and its derivatives. The Suzuki-Miyaura coupling, for instance, allows for the formation of C-C bonds between a boronic acid and a halide. nsf.govnih.gov This has been applied to the synthesis of bi-aryl pyridine (B92270) carboxylic acids by coupling halogenated pyridines with heteroaryl organoboranes. nih.gov A decarbonylative Suzuki cross-coupling of pyridine-3-carboxylic acid with arylboronic acids has also been developed, offering a direct route to diverse heterobiaryls. nsf.govnih.gov

The Heck reaction, another palladium-catalyzed process, couples alkenes with aryl or vinyl halides. researchgate.net This has been utilized in the synthesis of substituted pyridines. wikipedia.orgrsc.orgrsc.orgacs.org For example, an intramolecular amino-Heck reaction of an oxime with a diene can form a pyridine ring. wikipedia.org

Table 3: Metal-Catalyzed Coupling Reactions for Pyridine-3-Carboxylate Scaffolds

| Reaction | Catalyst | Substrates | Product Type | References |

| Suzuki-Miyaura Coupling | Palladium complexes | Halogenated pyridines, Heteroaryl boronic acids | Bi-aryl pyridine carboxylic acids | nih.gov, researchgate.net, mdpi.com, rsc.org |

| Decarbonylative Suzuki Coupling | Palladium(II) acetate (B1210297) | Pyridine-3-carboxylic acid, Arylboronic acids | 3-Arylpyridines | nsf.gov, nih.gov |

| Heck Coupling | Palladium complexes | Halogenated pyridines, Alkenes | Substituted pyridines | wikipedia.org, rsc.org, researchgate.net, rsc.org, acs.org |

Cascade and Annulation Reactions in Pyridine Ring Construction

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient approach to constructing complex molecular architectures like the pyridine ring. A notable example involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which initiates a cascade comprising electrocyclization and subsequent air oxidation to yield highly substituted pyridines. nih.govorganic-chemistry.orgscispace.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are also pivotal in pyridine synthesis. A Lewis acid-promoted annulation of azadienes and cyclobutamines proceeds through a Michael addition and ring-expansion cascade to afford nitrogen-containing medium-sized rings. researchgate.net Another strategy involves a three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation, which proceeds via a tandem Knoevenagel condensation, Michael addition, intramolecular cyclization, and aromatization to form highly functionalized pyridines. mdpi.com Similarly, a three-component synthesis of pyridylacetic acid derivatives has been achieved through the arylation and decarboxylative substitution of Meldrum's acids. acs.orgwhiterose.ac.uk

These advanced methodologies not only provide access to the core pyridine-3-carboxylate structure but also open avenues for the synthesis of a wide array of functionalized derivatives with potential applications in various fields of chemistry.

Multi-Component Reactions for Diversified Pyridine-3-Carboxylate Architectures

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular frameworks, such as those of pyridine-3-carboxylate derivatives, in a single synthetic operation. researchgate.net These reactions, which involve the coming together of three or more reactants in a one-pot fashion, offer significant advantages in terms of operational simplicity, time and resource efficiency, and the generation of molecular diversity. researchgate.netnih.gov

A notable example is the synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates through a five-component reaction. scirp.org This approach utilizes an isoxazole (B147169) amine, an aromatic aldehyde, and a β-keto ester, demonstrating the capacity of MCRs to assemble intricate structures. scirp.org Another versatile strategy involves the three-component reaction of ynals, isocyanates, and amines or alcohols to produce highly substituted 6-amino-5-arylpicolinates. organic-chemistry.org This metal-free and environmentally benign method highlights the potential for creating diverse pyridine derivatives. organic-chemistry.org

The catalyst and solvent systems employed in MCRs play a crucial role in determining the reaction's efficiency and pathway. For instance, the synthesis of pyridine-3,5-dicarbonitriles from aldehydes, malononitrile, and thiols has been systematically studied using different base catalysts, such as tetrabutylammonium (B224687) hydroxide (TBAH) and piperidine (B6355638). acs.org The choice of solvent, like ethanol (B145695) or acetonitrile (B52724), was also found to significantly impact the reaction outcome, with acetonitrile leading to shorter reaction times when using an ionic base. acs.org

Furthermore, the development of heterogeneous catalysts has enhanced the green credentials of MCRs. A Schiff base Cu(II) complex stabilized on magnetic graphene oxide has been effectively used as a recyclable catalyst for the synthesis of 4H-pyrano[2,3-b]pyridine-3-carboxylate derivatives under solvent-free conditions. bohrium.com This catalyst demonstrates high efficiency and can be easily recovered and reused multiple times without significant loss of activity. bohrium.com Similarly, a copper-catalyzed three-component reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones provides a route to polysubstituted imidazo[1,2-a]pyridines, which are valuable scaffolds in medicinal chemistry. rsc.org

The following table summarizes various multi-component reactions for the synthesis of pyridine-3-carboxylate derivatives:

| Reactants | Catalyst/Conditions | Product | Reference |

| Isoxazole amine, aromatic aldehyde, β-keto ester | Triethyl ammonium (B1175870) acetate (TEAA) ionic liquid | Bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates | scirp.org |

| Aldehyde, 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, ethyl acetoacetate | Schiff base Cu(II) complex on magnetic graphene oxide, solvent-free | 4H-pyrano[2,3-b]pyridine-3-carboxylate derivatives | bohrium.com |

| Aldehydes, malononitrile, thiols | Tetrabutylammonium hydroxide (TBAH) or piperidine in ethanol or acetonitrile | Pyridine-3,5-dicarbonitriles | acs.org |

| 2-aminopyridines, sulfonyl azides, terminal ynones | Copper(I) iodide in ethanol | Polysubstituted imidazo[1,2-a]pyridine-3-carboxylates | rsc.org |

Photochemical Routes to Pyridine-Based Compounds

Photochemical methods offer unique pathways for the synthesis and functionalization of pyridine-based compounds, often proceeding under mild conditions and enabling transformations that are challenging to achieve through thermal means. These reactions harness the energy of light to generate highly reactive intermediates, such as radicals or excited states, leading to novel bond formations. rsc.orgnih.gov

One straightforward photochemical approach involves the photolysis of 3-iodopyridine (B74083) in the presence of five-membered aromatic heterocycles like furan, thiophene, and pyrrole. rsc.org This method provides a potentially general route to 3-heteroaryl derivatives of pyridine. rsc.org Another innovative strategy is the dearomatization of pyridines to synthesize 1,2-diazepines through a photochemical skeletal enlargement. nih.gov This one-pot sequence involves the in-situ generation of 1-aminopyridinium ylides, which rearrange under UV light irradiation to form seven-membered rings. nih.gov

Photochemical reactions can also be used for the C-H functionalization of pyridines. For example, a photochemical organocatalytic method has been developed for the allylation of pyridines, forming a new C(sp²)-C(sp³) bond. acs.org This process utilizes the single-electron reduction of pyridinium (B92312) ions to generate pyridinyl radicals, which then couple with allylic radicals. acs.org Furthermore, a photocatalyst-free photochemical cross-coupling between N-amidopyridinium salts and alkyl bromides enables the C4-alkylation of pyridines. organic-chemistry.org This reaction is driven by the formation of electron donor-acceptor (EDA) complexes. organic-chemistry.org

The following table presents examples of photochemical routes to pyridine-based compounds:

| Reactants | Conditions | Product | Reference |

| 3-Iodopyridine, furan/thiophene/pyrrole | Photolysis | 3-Heteroarylpyridines | rsc.org |

| Pyridine derivatives | In situ generation of 1-aminopyridinium ylides, UV light | 1,2-Diazepines | nih.gov |

| Pyridines, allylic substrates | Photochemical organocatalysis | C-H allylated pyridines | acs.org |

| N-amidopyridinium salts, alkyl bromides | Photocatalyst-free, EDA complex formation | C4-alkylated pyridines | organic-chemistry.org |

Green Chemistry Principles in Sodium Pyridine-3-Carboxylate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of sodium pyridine-3-carboxylate and its derivatives to minimize environmental impact and enhance sustainability. nih.govscirp.org This involves the development of eco-friendly solvents, the use of catalytic and reusable systems, and the optimization of atom economy and process mass efficiency. rsc.orggoogle.com

Development of Eco-Friendly Solvents and Reaction Media

A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. scirp.org In the synthesis of pyridine derivatives, water and ionic liquids have emerged as promising green solvents. For instance, the synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates has been achieved using the room temperature ionic liquid (RTIL) triethyl ammonium acetate (TEAA), which acts as both a solvent and a recyclable catalyst. scirp.orgscirp.org

The use of polyethylene (B3416737) glycol (PEG-400) as a green solvent has been demonstrated in the three-component synthesis of 3,6-dimethyl-4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivatives. researchgate.net This catalyst-free, one-pot strategy offers high yields and accommodates a broad range of functional groups. researchgate.net Ethanol is another green solvent utilized in the rhodium-catalyzed [2+2+2] cycloaddition of diynes and oximes to produce pyridines. rsc.org Solvent-free, microwave-assisted synthesis represents another eco-friendly approach, as shown in the preparation of pyridine glycosides using silica (B1680970) gel as a solid support. nih.gov The recovery of pyridine and its derivatives from aqueous reaction masses can also be made more environmentally friendly by using alkyl acetates as a substitute for hazardous solvents like benzene. google.com

Implementation of Catalytic and Reusable Systems

The use of catalysts, particularly those that are reusable, is a cornerstone of green chemistry, as they can significantly reduce waste and improve reaction efficiency. In the synthesis of pyridine-3-carboxylate derivatives, various catalytic systems have been developed.

A magnetically separable and reusable heterogeneous catalyst, a Schiff base Cu(II) complex on magnetic graphene oxide, has been employed for the multi-component synthesis of 4H-pyrano[2,3-b]pyridine-3-carboxylate derivatives. bohrium.com This catalyst can be recovered through magnetic decantation and reused for several cycles with minimal loss of activity. bohrium.com Similarly, the acidic ionic liquid 1-acyl-3-methylimidazolium tetrachloroferrate ([AcMIm]FeCl4) has been used as a recyclable catalyst and reaction medium for the synthesis of coumarinyl-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives. researchgate.net

Rhodium-catalyzed cyclization of diynes with oximes in ethanol provides an eco-friendly route to pyridines, with the catalyst system being a key component of this green methodology. rsc.org Palladium-copper catalyst systems have also been utilized in the synthesis of furo[2,3-c]pyridine-3-carboxylates through carbonylative cyclization. researchgate.net Furthermore, RuII-p-cymene complexes have shown catalytic activity in the transfer hydrogenation of ketones, a reaction type that can be relevant in the synthesis of functionalized pyridine derivatives. bohrium.com

Atom Economy and Process Mass Efficiency in Synthetic Design

Atom economy and process mass efficiency are critical metrics for evaluating the "greenness" of a synthetic process. They measure the efficiency with which atoms from the reactants are incorporated into the final product and the total mass of materials used in a process, respectively.

A tandem reaction for the synthesis of novel 3-cyanopyridine derivatives from benzopyranonitriles and pyrrolidines has been reported to have 100% atom economy. rsc.org This metal-free reaction, promoted by sodium hydroxide, proceeds under mild conditions with high yields. rsc.org Transition-metal-free thermal cyclization of N-propargyl enamines to produce pyridine derivatives is another example of a high atom economy reaction. thieme-connect.comresearchgate.net This method is environmentally friendly as it avoids the use of metal catalysts and additives. thieme-connect.com

The multicomponent synthesis of coumarinyl-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives using an acidic ionic liquid catalyst also demonstrates favorable green chemistry metrics, including a low E-factor (0.32), high reaction mass efficiency (75.28%), and high atom economy (81.82%). researchgate.net Cationic half-sandwich rare-earth catalysts have been shown to provide an atom-economical method for synthesizing 2-alkylated pyridine derivatives via C-H addition to olefins. organic-chemistry.org These examples underscore the increasing emphasis on designing synthetic routes that maximize the incorporation of starting materials into the desired product, thereby minimizing waste.

Ligand Characterization and Coordination Modes of Pyridine-3-Carboxylate

The coordination behavior of the pyridine-3-carboxylate ligand is characterized by the presence of two potential donor sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. irphouse.com This dual functionality allows for a variety of coordination modes, leading to the formation of complexes with diverse dimensionalities and properties. researchgate.netrsc.org

The nitrogen atom of the pyridine ring in the nicotinate (B505614) ligand can act as a donor, forming a coordinate bond with a metal center. This interaction is a common feature in many transition metal complexes. azjournalbar.commassey.ac.nz In some instances, the nicotinate ligand coordinates to the metal ion exclusively through the pyridine nitrogen, leaving the carboxylate group uncoordinated or involved in hydrogen bonding. azjournalbar.commassey.ac.nz The coordination of the nitrogen atom can be confirmed by spectroscopic techniques, such as infrared (IR) spectroscopy, where a shift in the C-N stretching vibration to a higher frequency is observed upon complexation. nih.gov

For example, in certain chromium(III) dinicotinate complexes, the nicotinic acid ligands are coordinated via the pyridine ring nitrogen atom. massey.ac.nz Similarly, in some mixed-ligand copper(II) complexes, the nicotinate ligand exhibits monodentate coordination through the ring nitrogen atom. nih.gov

The carboxylate group of the pyridine-3-carboxylate ligand offers several possibilities for coordination with metal ions through its oxygen atoms. The coordination can occur in a monodentate fashion, where only one oxygen atom binds to the metal center. rsc.org Alternatively, both oxygen atoms can participate in coordination, leading to a bidentate chelating or bridging mode. rsc.orgnih.gov The specific coordination mode of the carboxylate group can often be inferred from the difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO− group in the IR spectrum. rsc.org

In many transition metal nicotinate complexes, the carboxylate group is the primary site of interaction with the metal ion. researchgate.net For instance, in a blue form of a chromium(III) dinicotinate complex, the nicotinic acid is coordinated via the carboxylate group. massey.ac.nz

The ability of the pyridine-3-carboxylate ligand to utilize both its nitrogen and oxygen donor atoms allows for the formation of chelating and bridging coordination geometries. In a chelating mode, the ligand binds to a single metal center through both the nitrogen atom and one of the carboxylate oxygen atoms, forming a stable five- or six-membered ring. researchgate.netmdpi.com

More commonly, the nicotinate ligand acts as a bridging ligand, connecting two or more metal centers. This bridging can occur in several ways:

N,O-bridging: The nitrogen atom coordinates to one metal ion, while one or both oxygen atoms of the carboxylate group coordinate to another.

Carboxylate bridging: The carboxylate group itself can bridge two metal ions in a syn-syn, syn-anti, or anti-anti conformation. researchgate.net

These bridging modes are fundamental to the construction of one-, two-, and three-dimensional coordination polymers. researchgate.netresearchgate.net For example, in a dimeric lanthanum(III) nicotinate complex, four carboxylate groups bridge the two metal ions. researchgate.net In a polymeric silver(I) complex, each nicotinate ligand acts in a tridentate NOO mode, bridging three silver atoms to form 2D layers. researchgate.net

| Coordination Mode | Description | Example Metal Ions | Resulting Structure |

| Nitrogen Monodentate | Coordination occurs only through the pyridine nitrogen atom. | Cr(III), Cu(II) | Discrete complexes or simple chains. |

| Carboxylate Monodentate | Coordination occurs through one oxygen atom of the carboxylate group. | Ln(III) | Polymeric structures. rsc.org |

| Carboxylate Bidentate Chelating | Both oxygen atoms of the carboxylate group coordinate to the same metal ion. | Ln(III) | Dimeric and polymeric structures. researchgate.net |

| N,O-Bidentate Chelating | The nitrogen atom and one carboxylate oxygen atom coordinate to the same metal ion. | Sm(III), Fe(II) | Polymeric structures. researchgate.netmdpi.com |

| Bridging (N,O or Carboxylate) | The ligand connects two or more metal centers. | Ag(I), La(III), Sm(III), Transition Metals | 1D, 2D, and 3D coordination polymers. researchgate.netresearchgate.net |

Synthesis and Structural Elucidation of Metal Complexes

Sodium nicotinate itself features a three-dimensional coordination network where sodium atoms are coordinated to both the nitrogen and carboxylate oxygen atoms of the nicotinate ligands. researchgate.net The synthesis of other alkali metal nicotinate complexes, such as with potassium, has also been reported. researchgate.net

Complexes of alkaline-earth metals with nicotinate have been synthesized and characterized. researchgate.netunifr.ch For example, the thermal behavior of solid-state M(L)2·nH2O compounds, where M is an alkaline earth metal and L is nicotinate, has been investigated. researchgate.net

| Metal | Formula/Structure | Synthesis Note | Structural Features |

| Sodium | [Na(C6H4NO2)] | Reaction of nicotinic acid with a sodium source. researchgate.net | 3D array with Na-N and Na-O coordination. researchgate.net |

| Potassium | K(C6H4NO2) | Reaction of nicotinic acid with a potassium source. researchgate.net | Anhydrous salt. researchgate.net |

| Alkaline Earth Metals | M(C6H5NO2)2·nH2O | Reaction of nicotinic acid with the corresponding metal salt. researchgate.net | Hydrated complexes, thermal properties studied. researchgate.net |

A vast number of transition metal nicotinate complexes have been synthesized and structurally characterized, showcasing the versatility of the nicotinate ligand. researchgate.netmassey.ac.nznih.gov These complexes exhibit a wide range of coordination geometries and dimensionalities.

Copper(II): Copper(II) nicotinate complexes can exist as mononuclear, dinuclear, or polymeric species. For example, a complex with the formula [Cu(nic)2(H2O)]·CH3OH features a slightly distorted square pyramidal geometry around the Cu(II) center. researchgate.net In another example, [Cu(tren)(nic)]BPh4·CH3OH·H2O, the copper atom is in a distorted trigonal bipyramidal environment. researchgate.net

Cobalt(II): A cobalt(II) nicotinate complex, [Co(nic)2·H2O], displays a distorted octahedral coordination geometry. researchgate.net

Zinc(II): Zinc(II) nicotinate complexes often exhibit tetrahedral or octahedral coordination. A complex with the formula {[Zn(na)2(µ-pbix)]∙H2O}n shows a distorted tetrahedral geometry around the Zn(II) ion. dergipark.org.tr Another example, [Zn(nic)2(H2O)2]n, forms a 3D supramolecular structure through hydrogen bonds. researchgate.net Many zinc nicotinate complexes exhibit interesting luminescent properties. dergipark.org.trmdpi.com

Chromium(III): Chromium(III) can form complexes with nicotinamide (B372718), a related ligand, resulting in trinuclear structures like [Cr3O(O2CCH3)6(na)3]+ where the nicotinamide ligands are N-bonded. ubc.ca Chromium(III) nicotinate complexes have also been studied for their magnetic properties. researchgate.net

Nickel(II): A nickel(II) nicotinate complex, [Ni2(nic)4(μ2-H2O)]n, forms a 3D network structure. researchgate.net

| Metal | Complex Formula/Name | Coordination Geometry | Key Structural Feature(s) |

| Copper(II) | [Cu(nic)2(H2O)]·CH3OH | Slightly distorted square pyramidal researchgate.net | Chiral coordination polymer. researchgate.net |

| Cobalt(II) | [Co(nic)2·H2O] | Distorted octahedral researchgate.net | Chiral coordination polymer. researchgate.net |

| Zinc(II) | {[Zn(na)2(µ-pbix)]∙H2O}n | Distorted tetrahedral dergipark.org.tr | 1D zigzag chain structure. dergipark.org.tr |

| Nickel(II) | [Ni2(nic)4(μ2-H2O)]n | - | 3D network structure. researchgate.net |

| Chromium(III) | [Cr3O(O2CCH3)6(na)3]+ | - | Trinuclear cluster with N-bonded nicotinamide. ubc.ca |

Vi. Rigorous Analytical Methodologies for Characterization

Thermal Analysis for Stability and Decomposition Studies

Thermal analysis techniques are employed to measure changes in the physical and chemical properties of a substance as a function of temperature. For sodium pyridine-3-carboxylate, these methods provide critical information about its thermal stability, dehydration, and decomposition pathways.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is invaluable for determining the thermal stability and composition of materials. wikipedia.org

Studies on the thermal behavior of sodium nicotinate (B505614) show that its decomposition occurs in stages. wikipedia.orgguidechem.com The final residue of the thermal decomposition up to 765°C is sodium carbonate. wikipedia.orgguidechem.com In an inert nitrogen atmosphere, the decomposition up to 500°C also results in the formation of sodium carbonate along with a carbonaceous residue, with mass loss still being observed up to 800°C. guidechem.com The gaseous products evolved during the decomposition include carbon monoxide, carbon dioxide, and pyridine (B92270). cymitquimica.com

| Temperature Range (°C) | Atmosphere | Process | Resulting Products |

|---|---|---|---|

| Up to 500 | Nitrogen | Decomposition | Sodium Carbonate, Carbonaceous Residue |

| Up to 765 | Air | Decomposition | Sodium Carbonate |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. fishersci.ca These methods are used to detect thermal events such as phase transitions, melting, and decomposition. wikipedia.orgfishersci.ca

Simultaneous TG-DTA analysis of sodium nicotinate has been conducted to investigate its thermal behavior. wikipedia.org The DTA curves show endothermic and exothermic peaks corresponding to the mass loss events observed in the TGA curves. These analyses provide information on the energy changes associated with the decomposition process of the compound. wikipedia.orgcymitquimica.com

Electrochemical Characterization

Electrochemical methods are used to investigate the redox properties and conductivity of chemical compounds.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of species in solution. It involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes.

While specific CV data for sodium pyridine-3-carboxylate is not detailed in the provided search results, studies on analogous sodium carboxylates with N-doped conjugated structures, such as disodium (B8443419) 2,2'-bipyridine-3,3'-dicarboxylate, provide insight into the expected electrochemical performance. fishersci.com For these related compounds, CV curves show distinct anodic and cathodic peaks corresponding to the redox plateaus observed during galvanostatic charge-discharge cycles in sodium-ion battery applications. fishersci.com For instance, a related compound, disodium 2,2'-bipyridine-5,5'-dicarboxylate, exhibits an anodic peak at 0.62 V and a cathodic peak at 0.48 V, indicating its redox activity. fishersci.com Such analysis is crucial for understanding the potential application of these materials in energy storage. fishersci.com

| Compound | Anodic Peak (V) | Cathodic Peak (V) |

|---|---|---|

| Disodium 2,2'-bipyridine-5,5'-dicarboxylate (Analogue) | 0.62 | 0.48 |

Molar conductance (Λm) is a measure of a solution's conductivity per mole of electrolyte. It is defined as the measured conductivity (κ) divided by the molar concentration (c) of the electrolyte. This measurement is fundamental for understanding the behavior of electrolytes in solution.

Sodium pyridine-3-carboxylate is the sodium salt of nicotinic acid. cymitquimica.com As a salt of a strong base (sodium hydroxide) and a weak acid (nicotinic acid), it is considered a strong electrolyte and is expected to dissociate completely in aqueous solutions. This dissociation yields sodium cations (Na+) and pyridine-3-carboxylate anions. The molar conductivity of such a solution depends on the concentration, with conductivity increasing upon dilution due to decreased solute-solute interactions. According to Kohlrausch's law of independent migration of ions, the limiting molar conductivity of sodium pyridine-3-carboxylate at infinite dilution would be the sum of the individual limiting molar ionic conductivities of the sodium and pyridine-3-carboxylate ions.

Vii. Research Applications in Catalysis and Advanced Organic Synthesis

Catalytic Applications of Pyridine-3-Carboxylate Complexes

The pyridine-3-carboxylate ligand, featuring both a nitrogen atom on the pyridine (B92270) ring and a carboxylate group, can coordinate to metal centers in various modes. This versatility allows for the fine-tuning of the steric and electronic environment of a metal catalyst. The electron-withdrawing nature of the pyridine ring, combined with the coordinating ability of the carboxylate, can stabilize metal centers in different oxidation states, facilitating catalytic cycles in a variety of reactions.

Pyridine-carboxylate complexes have demonstrated significant efficacy as catalysts in oxidation reactions, which are fundamental transformations in organic synthesis for converting C-H and C-O bonds into more functionalized groups.

Alkane Oxidation: The selective oxidation of alkanes, which are typically inert due to their strong C-H bonds, is a considerable challenge. Metal complexes incorporating pyridine-carboxylate ligands have emerged as effective catalysts for this purpose. For instance, certain copper(II) coordination polymers assembled from pyridine-carboxylate building blocks act as efficient homogeneous catalysts for the mild oxidation of cycloalkanes using hydrogen peroxide. A notable feature of these systems is their ability to catalyze the reaction without an added acid promoter, a characteristic attributed to the presence of the pyridine-carboxylate ligands.

Alcohol Oxidation: The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a cornerstone of organic synthesis. Pyridine-based reagents are well-established in this area. Pyridinium (B92312) chlorochromate (PCC), a complex of chromium trioxide with pyridine and hydrochloric acid, is a widely used reagent for the selective oxidation of primary alcohols to aldehydes, halting the reaction at this stage without over-oxidation to carboxylic acids under anhydrous conditions. libretexts.org The Collins reagent, a complex of chromium(VI) oxide with pyridine in dichloromethane, exhibits similar reactivity. libretexts.org While these are stoichiometric reagents, the underlying principle involves the pyridine moiety modulating the reactivity of the metal oxidant. Catalytic systems involving transition metal complexes with pyridine-carboxylate ligands are also being explored to achieve similar transformations with higher efficiency and sustainability. researchgate.net

The table below summarizes representative findings in the oxidation of alkanes and alcohols using pyridine-carboxylate-related systems.

| Catalyst/Reagent System | Substrate | Oxidant | Product(s) | Key Findings |

| Copper(II)-pyridine-carboxylate polymer | Cycloalkanes | H₂O₂ | Corresponding alcohols and ketones | Efficient catalysis without the need for an acid promoter. |

| Pyridinium chlorochromate (PCC) | Primary Alcohols | - | Aldehydes | Mild and selective oxidation; avoids over-oxidation to carboxylic acids. libretexts.org |

| Pyridinium chlorochromate (PCC) | Secondary Alcohols | - | Ketones | Effective and selective oxidation. libretexts.org |

| Molybdenum(II)-pyridine-3-carboxylate complexes | Olefins (e.g., cyclooctene, styrene) | tert-Butyl hydroperoxide | Epoxides | Catalyzes epoxidation, with higher activity associated with iodide and nicotinate (B505614) ligands. researchgate.net |

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials. nih.gov However, the use of pyridine-containing substrates can be challenging due to the coordinating ability of the pyridine nitrogen, which can interfere with the catalyst. nih.gov

Recent research has shown that pyridine derivatives can be effective coupling partners. While pyridine boronic acids can be problematic, alternative coupling partners like pyridine sulfinates have been developed. Sodium pyridine-3-sulfinate, a close structural relative of sodium pyridine-3-carboxylate, serves as a stable and effective nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with a wide range of aryl and heteroaryl halides. nih.gov These reactions demonstrate high efficiency and broad functional group tolerance, overcoming some of the key challenges associated with pyridine derivatives in Suzuki-Miyaura coupling. nih.gov The development of specialized ligands, such as 3-aryl-1-phosphinoimidazo[1,5-a]pyridines, has also been crucial for facilitating these sterically demanding couplings. rsc.org

| Coupling Partners | Catalyst System | Product Type | Key Findings |

| Pyridine-3-sulfinate and Aryl Halide | Palladium acetate (B1210297) / Tricyclohexyl phosphine | 3-Arylpyridine | Pyridine sulfinates are excellent, stable nucleophilic partners, offering a broad scope and high yields. nih.gov |

| Pyridine-2-sulfonyl fluoride (B91410) and Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | 2-Arylpyridines | Provides an effective route for C-S bond activation and subsequent C-C bond formation. cdnsciencepub.com |

| 2-Cl-Pyridine Boronic Acid and Allylic Halide | Rhodium complex / (S)-Xyl-P-PHOS | Chiral Allylic Pyridines | The 2-chloro substituent reduces the Lewis basicity of the pyridine, preventing catalyst inhibition and enabling asymmetric coupling. nih.gov |

The pyridine-carboxylate ligand plays a crucial role in a variety of other metal-mediated catalytic transformations, primarily by assisting in C-H bond activation. The carboxylate group can act as an internal base or a directing group, facilitating the cleavage of otherwise unreactive C-H bonds.

In palladium-catalyzed C-H arylation of pyridines, carboxylic acid ligands are often essential additives. They are believed to participate in the proton-abstraction step of the C-H activation mechanism, which often proceeds via a concerted metalation-deprotonation (CMD) pathway. nih.govresearchgate.net This approach has enabled the selective functionalization of pyridines at the C-3 and C-4 positions, complementing other methods that favor C-2 functionalization. nih.gov The electronic nature of the carboxylate ligand can be modified to tune the regioselectivity and efficiency of the reaction. nih.gov

Furthermore, complexes of various metals, including ruthenium, copper, and rhodium, utilize carboxylate assistance for C-H activation, leading to the formation of metallacyclic intermediates that can be further functionalized. nih.govacs.org These transformations are fundamental to modern organic synthesis, allowing for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds in a more atom-economical fashion. beilstein-journals.org

Sodium Pyridine-3-Carboxylate as a Key Building Block in Complex Organic Synthesis

Sodium pyridine-3-carboxylate, the sodium salt of nicotinic acid, is a readily available and versatile starting material in organic synthesis. Its utility stems from the presence of the pyridine ring, a common scaffold in bioactive molecules, and the carboxylate group, which can be transformed into a variety of other functional groups or used to direct reactions. While its ester, ethyl nicotinate, is often used directly in condensation reactions, the underlying reactivity involves the carboxylate or a derivative thereof. stackexchange.commdpi.com

Fused heterocyclic systems, where a pyridine ring is annulated with another ring, are of great interest in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. bohrium.comias.ac.in Pyridine-3-carboxylate derivatives are key precursors for constructing these complex scaffolds.

For example, a variety of furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized starting from pyridine carboxylates. nih.gov The synthesis often involves initial modification of the carboxylate group (e.g., conversion to an amide or hydrazide) followed by cyclization reactions to build the adjoining ring system. nih.gov Similarly, the synthesis of myosmine, a precursor to nicotine, is achieved through the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone, a reaction initiated by a base like sodium methoxide (B1231860) which involves the carboxylate functionality. mdpi.com These strategies highlight the role of the pyridine-3-carboxylate structure as a foundational element upon which further heterocyclic rings can be constructed.

Sodium pyridine-3-carboxylate and its parent acid are fundamental starting materials for producing a range of valuable organic intermediates. The carboxylate group can be readily converted into other functional groups, providing access to a diverse array of substituted pyridines.

A straightforward yet crucial transformation is the reduction of the carboxylate group. Typically, this is achieved by first esterifying nicotinic acid to form an ester, such as methyl nicotinate, which is then reduced using a reagent like sodium borohydride (B1222165) in a methanol (B129727) system to yield 3-pyridyl methanol. scholarsresearchlibrary.com This alcohol is a versatile intermediate for further synthetic elaborations.

Furthermore, the carboxylate can be converted into an amide, forming nicotinamide (B372718) and its derivatives. These pyridine-3-carboxamides are not only biologically significant but also serve as intermediates for more complex molecules, including those with potential applications in agriculture and medicine. The synthesis of these compounds often starts from nicotinic acid or its derivatives, demonstrating the precursor role of the pyridine-3-carboxylate scaffold.

Supramolecular Materials Design through Coordination

The design of supramolecular materials utilizing sodium pyridine-3-carboxylate, also known as sodium nicotinate, is fundamentally reliant on the versatile coordination chemistry of the pyridine-3-carboxylate ligand. This ligand possesses two distinct coordination sites: the carboxylate group and the nitrogen atom of the pyridine ring. This dual functionality allows for the formation of intricate and extended networks with metal ions, leading to the construction of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) supramolecular architectures.

In the solid state, sodium pyridine-3-carboxylate itself forms a three-dimensional coordination polymer. researchgate.net In this structure, the sodium cations are coordinated by both the oxygen atoms of the carboxylate group and the nitrogen atom of the pyridine ring, creating a dense and stable network. researchgate.net This inherent ability to form extended structures is a key feature that is exploited in the design of more complex supramolecular materials.

The pyridine-3-carboxylate ligand can adopt various coordination modes, which influences the final topology of the resulting supramolecular material. These modes can range from simple monodentate coordination through either the carboxylate or the pyridine nitrogen to more complex bridging modes where the ligand links multiple metal centers. The specific coordination mode adopted is influenced by several factors, including the choice of metal ion, the reaction conditions such as temperature and solvent, and the presence of other ancillary ligands.

The versatility of the pyridine-3-carboxylate ligand is further demonstrated in its ability to form coordination polymers with a wide range of metal ions beyond sodium. For instance, when combined with transition metals such as zinc, copper, or nickel, a diverse array of supramolecular structures with varying dimensionalities and properties can be achieved. These structures often exhibit interesting properties relevant to catalysis, such as porous frameworks that allow for substrate diffusion and accessible metal centers that can act as Lewis acid catalysts.

A notable example of the application of pyridine-carboxylate-based coordination polymers in catalysis is in the Knoevenagel condensation reaction. A study on a 3D metal-organic framework constructed from a pyridine-dicarboxylate linker demonstrated high catalytic activity for the condensation of benzaldehyde (B42025) with malononitrile. The catalytic mechanism is believed to involve the interaction of the reactants with both the Lewis acidic metal centers and the basic sites on the pyridine ring within the framework.

Another area of application is in the Henry reaction, a classic carbon-carbon bond-forming reaction. Coordination polymers based on pyridine-tricarboxylate ligands have shown potential as catalysts for this reaction, for example, in the reaction between pyridine-3-aldehyde and nitromethane. The catalytic activity is attributed to the presence of basic pyridine nitrogen atoms within the polymer structure, which can activate the reactants.

The following table summarizes the structural characteristics of representative supramolecular materials incorporating the pyridine-3-carboxylate ligand, highlighting the diversity achievable through coordination chemistry.

| Compound Name | Metal Ion | Dimensionality | Key Structural Features |

| Sodium pyridine-3-carboxylate | Na⁺ | 3D | 3D coordination polymer with Na⁺ coordinated by both carboxylate oxygen and pyridine nitrogen. researchgate.net |

| [Ni(6-Clnic)₂(H₂O)₄]·4H₂O | Ni²⁺ | 1D | One-dimensional cationic nickel(II) coordination polymer with 6-chloro-nicotinate anions. nih.gov |

| [Zn(nicotinate)₂]n | Zn²⁺ | 3D | A three-dimensional network formed from the self-assembly of zinc nitrate (B79036) and nicotinate. researchgate.net |

The design of these materials is a dynamic area of research, with ongoing efforts to synthesize novel structures with enhanced catalytic performance and selectivity for a wide range of organic transformations. The ability to fine-tune the properties of these supramolecular materials through the judicious selection of metal ions and synthetic conditions makes pyridine-3-carboxylate a valuable tool in the development of next-generation catalysts.

Viii. Future Research Directions and Emerging Paradigms

Development of Highly Sustainable and Circular Synthetic Processes

Future research will increasingly focus on developing environmentally benign and economically viable synthetic routes for sodium;pyridine-3-carboxylate, moving away from traditional methods that often rely on harsh conditions and generate significant waste. A major thrust in this area is the adoption of "green chemistry" principles to minimize environmental impact. researchgate.netnih.gov

One of the most promising avenues is the advancement of biocatalytic processes. nih.gov The use of enzymes and whole-cell systems for the synthesis of nicotinic acid, the precursor to this compound, offers several advantages over conventional chemical methods, including high selectivity, mild reaction conditions, and reduced by-product formation. nih.gov For instance, nitrilase-catalyzed hydrolysis of 3-cyanopyridine (B1664610) has demonstrated high yields and is a focal point of ongoing research to enhance enzyme stability and catalytic efficiency through genetic and protein engineering. nih.govfrontiersin.org

The development of novel, greener catalysts is another critical research direction. For example, manganese-substituted aluminophosphates are being investigated as non-corrosive alternatives to traditional catalysts, avoiding the production of harmful nitrogen oxides. wikipedia.org Furthermore, gas-phase oxidation of 3-picoline directly to nicotinic acid represents a state-of-the-art green process that is being refined for industrial-scale production. chimia.ch

A circular economy approach to the production of pyridine-3-carboxylates is also gaining traction. This involves designing processes where waste streams are minimized and raw materials and solvents are efficiently recovered and recycled. google.comresearchgate.net Research into the electrochemical carboxylation of pyridines using CO2 as a feedstock exemplifies this trend, offering a pathway to synthesize nicotinic acid derivatives with a reduced carbon footprint. researchgate.net

The table below summarizes key research findings in the development of sustainable synthetic processes for nicotinic acid and its derivatives.

| Synthetic Approach | Key Features | Research Findings |

| Biocatalysis | Use of enzymes (e.g., nitrilase) or whole-cell systems. | High yields (up to 100%) in the conversion of 3-cyanopyridine to nicotinic acid have been reported. nih.gov Ongoing efforts focus on improving enzyme stability and productivity through mutagenesis and immobilization techniques. frontiersin.org |

| Green Catalysis | Development of non-corrosive and recyclable catalysts. | Manganese-substituted aluminophosphates are being explored to avoid the formation of nitrogen oxides. wikipedia.org Gas-phase oxidation of 3-picoline offers a cleaner route to nicotinic acid. chimia.ch |

| Circular Synthesis | Focus on waste reduction and resource recycling. | Electrochemical methods utilizing CO2 for the carboxylation of pyridines are being developed to create more sustainable pathways. researchgate.net |

Rational Design of Novel Coordination Architectures for Specific Functions

The ability of the pyridine-3-carboxylate ligand to coordinate with metal ions in various modes makes it a versatile building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Future research will focus on the rational design of these materials with tailored structures and functionalities. acs.org

A key aspect of this research is to understand and control the self-assembly process to create architectures with specific topologies and properties. researchgate.net The choice of metal ion, ancillary ligands, and reaction conditions all play a crucial role in determining the final structure. nih.gov For example, the coordination flexibility of pyridine-dicarboxylic acid linkers has been shown to result in a diversity of structural motifs, from one-dimensional chains to complex three-dimensional frameworks. acs.org